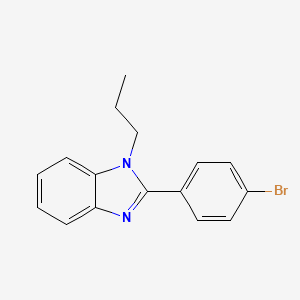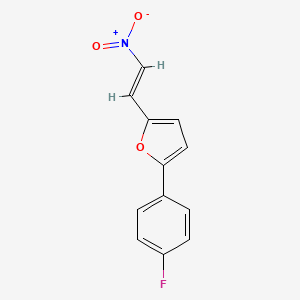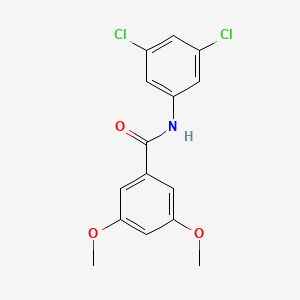![molecular formula C15H13NO4 B5802130 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid, also known as MFA-PA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.
作用機序
The mechanism of action of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid is not fully understood. However, it has been proposed that 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid exerts its biological effects by binding to proteins and modulating their activity. 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been shown to bind to the active site of enzymes such as acetylcholinesterase (AChE) and inhibit their activity. It has also been found to bind to DNA and RNA and modulate their structure and function.
Biochemical and Physiological Effects:
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid is its high affinity for proteins such as BSA and HSA, making it a useful tool for studying protein-ligand interactions. Additionally, 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid is relatively easy to synthesize and has a high yield. However, one limitation of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid. One area of interest is the development of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the synthesis of new materials using 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid and its potential applications in various fields.
合成法
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid can be synthesized by reacting 2-methyl-3-furoic acid with 3-aminophenylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid as a white powder with a yield of approximately 70%.
科学的研究の応用
3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been extensively studied for its potential applications in various fields. In medicine, 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been used as a tool to study protein-ligand interactions and to design new drugs. It has been shown to bind to proteins such as bovine serum albumin (BSA) and human serum albumin (HSA) with high affinity, making it a promising candidate for drug delivery.
In material science, 3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid has been used as a building block for the synthesis of new materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
特性
IUPAC Name |
(E)-3-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-13(7-8-20-10)15(19)16-12-4-2-3-11(9-12)5-6-14(17)18/h2-9H,1H3,(H,16,19)(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNJESAKACHFLN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(2-Methyl-3-furoyl)amino]phenyl}acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)


![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)


![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)


